molecular formula C11H20O B1593818 8-Undecenal CAS No. 58296-81-4

8-Undecenal

Cat. No.: B1593818
CAS No.: 58296-81-4
M. Wt: 168.28 g/mol
InChI Key: DWQXOILNGUCNSH-UHFFFAOYSA-N
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Description

8-Undecenal, also known as cis-8-Undecenal, is an organic compound with the molecular formula C11H20O. It is an unsaturated aldehyde characterized by a double bond located at the eighth carbon of the undecane chain. This compound is known for its pleasant aldehydic odor and is commonly used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Undecenal can be synthesized through various methods, including the oxidation of heptene. A common synthetic route involves the carbon-carbon double bonding and subsequent oxidation reaction. For instance, heptene can be oxidized using an appropriate oxidizing agent under controlled reaction conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but scaled up to meet commercial demands. The production process involves maintaining stringent quality control measures to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Undecenal undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol, 8-undecen-1-ol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition to the aldehyde group.

Major Products:

Scientific Research Applications

8-Undecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its role in biological systems, particularly its antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its antifungal and antimicrobial activities.

    Industry: this compound is extensively used in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 8-Undecenal involves its interaction with biological membranes. As an unsaturated aldehyde, it can disrupt the native membrane-associated functions of integral proteins, leading to antifungal and antimicrobial effects. The compound’s ability to alter membrane fluidity and permeability is a key factor in its biological activity .

Comparison with Similar Compounds

    2-Undecenal: Another unsaturated aldehyde with a double bond at the second carbon.

    Nonanal: A saturated aldehyde with a similar chain length but no double bond.

    Decanal: A saturated aldehyde with a ten-carbon chain.

Comparison: 8-Undecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Compared to 2-Undecenal, this compound has a different odor profile and reactivity due to the location of the double bond. Nonanal and Decanal, being saturated aldehydes, lack the reactivity associated with the double bond in this compound, making them less versatile in certain chemical reactions .

Properties

IUPAC Name

undec-8-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQXOILNGUCNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052243
Record name Undec-8-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58296-81-4
Record name 8-Undecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58296-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Undecenal
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undec-8-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-8-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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